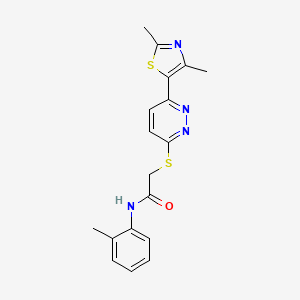

2-溴-2-(2-甲基苯基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-bromo-2-(2-methylphenyl)acetate” is a chemical compound with the CAS Number: 77053-54-4 . It has a molecular weight of 243.1 . The IUPAC name for this compound is methyl bromo (2-methylphenyl)acetate .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-2-(2-methylphenyl)acetate” is 1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-bromo-2-(2-methylphenyl)acetate” are not found in the search results, similar compounds like methyl bromoacetate are known to react with conjugate bases to yield alkylated carbene complexes .Physical and Chemical Properties Analysis

“Methyl 2-bromo-2-(2-methylphenyl)acetate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not found in the search results.科学研究应用

酚类和氨基的烷基化

“2-溴-2-(2-甲基苯基)乙酸甲酯” 已被用于烷基化酚类和氨基 . 烷基化是指将烷基从一个分子转移到另一个分子的过程。该应用在有机化学领域特别有用,它被用来提高分子的复杂性及其潜在用途。

维生素的合成

这种化合物可用于维生素的合成 . 维生素是人体正常运作所需的必需营养素,人体只需要少量就能正常运转。它们经常被用于制药行业来制造维生素补充剂。

药物的生产

“2-溴-2-(2-甲基苯基)乙酸甲酯” 也可用于生产药物 . 制药行业经常使用这种复杂的化合物作为合成新药的结构单元。

组氨酸的化学修饰

它通常用作组氨酸化学修饰的试剂 . 组氨酸是参与蛋白质合成的必需氨基酸。修饰组氨酸可以生成具有潜在有用性质的新蛋白质。

香豆素的合成

“2-溴-2-(2-甲基苯基)乙酸甲酯” 用于香豆素的合成 . 香豆素是一种芳香族有机化合物,用途广泛,包括生产某些类型的染料和用作其他化学物质的前体。

顺式环丙烷的合成

该化合物用于顺式环丙烷的合成 . 环丙烷是一种有机化合物,其中三个碳原子连接成环。顺式构型指的是分子中原子在空间上的排列。这些化合物在有机化学领域有着广泛的应用。

烷基化卡宾配合物的制备

“2-溴-2-(2-甲基苯基)乙酸甲酯” 与(甲氧基甲基卡宾)五羰基铬(0)的共轭碱反应,制备烷基化卡宾配合物 . 这些配合物常用于有机金属化学领域。

新型邻位卤醚的合成

最近的一项研究表明,"2-溴-2-(2-甲基苯基)乙酸甲酯"可用于合成新型邻位卤醚 . 这些化合物被验证为新型化合物,并具有成为有机合成构建单元的潜力,因为可以通过卤素的分子间或分子内亲核取代反应轻松转化为大量有用的功能性衍生物 .

安全和危害

The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

作用机制

Mode of Action

It’s known that bromoacetates, in general, are alkylating agents . They can donate an alkyl group to its target, which could lead to a change in the target’s function. This compound might interact with its targets in a similar manner .

Biochemical Pathways

It’s known that bromoacetates can be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .

Result of Action

As an alkylating agent, it could potentially alter the function of its targets, leading to various cellular effects .

属性

IUPAC Name |

methyl 2-bromo-2-(2-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRCRIJXMICQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)

![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440507.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)

![2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol](/img/structure/B2440513.png)

![2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2440514.png)

![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2440517.png)

![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)

![1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one](/img/structure/B2440519.png)

![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)